N-[2-(morpholin-4-yl)ethyl]aniline
Description
Significance of Morpholine (B109124) and Aniline (B41778) Core Structures in Organic Synthesis
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. nih.govsci-hub.senih.gov Its presence in a molecule can enhance desirable physicochemical properties such as aqueous solubility and metabolic stability. nih.govsci-hub.se The morpholine moiety is a versatile building block, readily incorporated into larger structures to modulate biological activity. sci-hub.sebiosynce.com It can participate in hydrogen bonding and other non-covalent interactions, which is crucial for the binding of a molecule to its biological target. biosynce.com The utility of morpholine is evident in a wide range of pharmaceuticals, including anticancer agents and antibiotics. sci-hub.sebiosynce.com
Aniline, the simplest aromatic amine, is a fundamental precursor in organic synthesis. bloomtechz.comfiveable.megeeksforgeeks.org Its amino group attached to a benzene (B151609) ring makes it a highly reactive and versatile starting material for the synthesis of a vast array of organic compounds, including dyes, polymers, and pharmaceuticals. bloomtechz.comgeeksforgeeks.org The reactivity of the aniline core allows for various chemical transformations, such as diazotization, acylation, and alkylation, enabling the construction of complex molecular architectures. bloomtechz.comwikipedia.org Substituted anilines, in particular, are key intermediates in the synthesis of diverse heterocyclic compounds and other functional molecules. wisdomlib.org
Historical Perspective on the Synthesis and Derivatization of Amines and Heterocycles
The synthesis of amines and heterocyclic compounds has a rich history, evolving from early discoveries to sophisticated modern methodologies. Historically, the synthesis of amines often involved the reduction of nitro compounds or the alkylation of ammonia, methods that are still in use today. fiveable.melibretexts.org Over time, more controlled and selective methods were developed, such as the Gabriel synthesis for primary amines and reductive amination. fiveable.me The Curtius and Hofmann rearrangements provided pathways to amines from carboxylic acid derivatives. libretexts.org
The field of heterocyclic chemistry has also seen significant advancements. Early milestones include the isolation and synthesis of naturally occurring heterocycles like furfural (B47365) and pyrrole (B145914) in the 19th century. wikipedia.org The 20th century witnessed the development of powerful synthetic strategies, such as multi-component reactions like the A³-coupling reaction, which efficiently generate complex propargylamines as precursors to various heterocycles. zioc.ru The use of propargyl alcohols and amines has become a popular and atom-economical approach for synthesizing a wide range of nitrogen- and oxygen-containing heterocycles. researchgate.net These historical developments have paved the way for the systematic synthesis of complex molecules like N-[2-(morpholin-4-yl)ethyl]aniline and its derivatives.
Structural Features of this compound and its Derivatives
The core structure of this compound (C12H18N2O) consists of an aniline ring linked to a morpholine ring via an ethyl bridge. uni.lu This combination of a flexible ethyl chain, a basic morpholine nitrogen, and an aromatic aniline moiety provides a unique set of properties. The morpholine ring can influence the molecule's solubility and its ability to form complexes with metal ions. The aniline portion allows for further functionalization through reactions on the aromatic ring or the secondary amine.
Derivatives of this scaffold can be created by introducing various substituents onto the aniline ring. For example, the synthesis of 3-fluoro-4-(morpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]aniline derivatives has been reported, starting from 3,4-difluoronitrobenzene (B149031). ejpmr.com Other known derivatives include compounds with trifluoromethyl or methylsulfanyl groups on the aniline ring. smolecule.comchemicalbook.com These modifications can significantly alter the electronic properties and biological activities of the parent molecule.
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
| This compound | 2038-04-2 | C12H18N2O | Aniline and morpholine rings linked by an ethyl bridge. uni.lubldpharm.com |
| 4-(2-Morpholinoethyl)aniline | 262368-47-8 | C12H18N2O | Isomer with the morpholinoethyl group at the para-position of the aniline. |
| N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride | Not Available | C13H17F3N2O · 2HCl | Trifluoromethyl group on the aniline ring. smolecule.com |
| 3-(methylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]aniline | Not Available | C13H20N2OS | Methylsulfanyl group on the aniline ring. chemicalbook.com |
| 5-[4-(methylsulfonyl)piperazin-1-yl]-N-[2-(morpholin-4-yl)ethyl]-2-nitroaniline | Not Available | C17H26N4O5S | Nitro group and methylsulfonylpiperazine group on the aniline ring. ontosight.ai |
| N-[2-(morpholin-4-yl)ethyl]-4-chlorobenzamide | Not Available | C13H17ClN2O2 | The amine is acylated with a 4-chlorobenzoyl group. google.com |
Overview of Research Trajectories Involving the this compound Scaffold
Research involving the this compound scaffold has explored its potential in various fields, primarily in medicinal chemistry and materials science. The structural features of this scaffold make it a versatile platform for the development of new compounds with specific biological activities.
Derivatives of this compound have been investigated for a range of potential therapeutic applications. For instance, compounds with similar structures have been studied for their potential anticancer, antiallergic, and anti-inflammatory properties. smolecule.comontosight.ai The presence of the morpholine moiety is often intended to improve the pharmacokinetic properties of the compounds. Some derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. ejpmr.com The core structure is also found in compounds designed as inhibitors of specific enzymes, such as Janus kinases (JAKs), which are involved in inflammatory diseases. smolecule.com
In the realm of materials science, the this compound scaffold can serve as a building block for more complex molecules. For example, derivatives have been used in the synthesis of azo dyes, which have applications in areas like optical data storage and printing systems. researchgate.net The ability of the morpholine and aniline nitrogens to coordinate with metal ions also suggests potential applications in the development of new catalysts or sensors.
| Derivative Class | Research Focus | Potential Applications |
| Fluoro- and Thiophenyl-substituted | Synthesis and biological evaluation | Antibacterial and antifungal agents. ejpmr.com |
| Trifluoromethyl-substituted | Biological activity studies | Anticancer, antiallergic, JAK inhibitors. smolecule.com |
| Nitro- and Methylsulfonylpiperazinyl-substituted | Synthesis and biological evaluation | Anti-inflammatory, antimicrobial, anticancer agents. ontosight.ai |
| Azo Dye Derivatives | Synthesis and photophysical properties | Optical data storage, printing systems, sensors. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-4-12(5-3-1)13-6-7-14-8-10-15-11-9-14/h1-5,13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZUWZDBGLLRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Morpholin 4 Yl Ethyl Aniline and Analogous Structures
Direct Amination Approaches for N-[2-(morpholin-4-yl)ethyl]aniline Synthesis
Direct amination methods offer a more streamlined approach to the synthesis of this compound by forming the crucial carbon-nitrogen bond in a single key step. These strategies are often favored for their efficiency and atom economy.
Nucleophilic Aromatic Substitution Routes
Nucleophilic aromatic substitution (SNAr) is a prominent method for synthesizing this compound and its analogs. scirp.orgmasterorganicchemistry.com This reaction typically involves the displacement of a leaving group on an aromatic ring by a nucleophile. In the context of synthesizing these specific compounds, an activated aryl halide or a related derivative reacts with 4-(2-aminoethyl)morpholine (B49859).
A notable example involves the reaction of 4-bromo-1-fluoro-2-nitrobenzene (B1272216) with 4-(2-aminoethyl)morpholine. rsc.org This reaction, often facilitated by a base such as triethylamine (B128534) and sometimes accelerated by microwave irradiation, results in the formation of 4-bromo-N-(2-morpholinoethyl)-2-nitroaniline. rsc.org The presence of electron-withdrawing groups, like the nitro group, on the aromatic ring is crucial for activating the substrate towards nucleophilic attack. scirp.org The reaction proceeds through an addition-elimination mechanism, where the amine attacks the electron-deficient aromatic ring to form an intermediate, followed by the departure of the leaving group. masterorganicchemistry.com
The efficiency of these reactions can be influenced by the solvent, with polar aprotic solvents often being employed. scirp.org Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in some cases. researchgate.net
Reductive Amination Strategies
Reductive amination provides an alternative and widely applicable route for the synthesis of this compound and its analogs. sci-hub.searkat-usa.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. sci-hub.semasterorganicchemistry.com
For the synthesis of this compound, this could involve the reaction of aniline (B41778) with a morpholine-containing aldehyde, or conversely, the reaction of 4-(2-aminoethyl)morpholine with a suitable benzaldehyde (B42025) derivative. A key advantage of reductive amination is its high chemoselectivity, which minimizes the formation of over-alkylation byproducts often seen in direct alkylation methods. sci-hub.se
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it selectively reduces the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com The reaction conditions are generally mild, making this method compatible with a range of functional groups. uva.nl
Multi-Step Synthesis of this compound Derivatives
Multi-step synthetic sequences allow for greater control and flexibility in the introduction of various substituents on both the aniline and morpholine (B109124) rings, enabling the creation of a diverse library of analogs.
Construction via Aniline Precursors
A common multi-step strategy involves the initial modification of an aniline precursor, followed by the introduction of the morpholinoethyl side chain. For instance, a substituted aniline can be alkylated with a suitable morpholine derivative. smolecule.com
One documented approach involves the alkylation of 3-(trifluoromethyl)aniline (B124266) with a morpholine derivative to produce N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline. smolecule.com Another example is the synthesis of N-(2-aminoethyl)-N-phenyl benzamide (B126) derivatives, which starts with the reductive alkylation of commercially available anilines. nih.gov
Researchers have also developed methods for the para-selective C–H olefination of aniline derivatives using a Pd/S,O-ligand catalyst, which provides a more efficient alternative to traditional multi-step syntheses for creating certain aniline-based drug precursors. uva.nl
Building Block Methodologies Utilizing Morpholine Derivatives
An alternative multi-step approach focuses on building the target molecule by first preparing a key morpholine-containing intermediate, which is then coupled with an aniline derivative.
The secondary amine of the morpholine ring is nucleophilic and can readily participate in alkylation reactions. wikipedia.org A common method involves the reaction of morpholine with a halo-substituted aniline derivative. For example, the alkylation of 4-chloroaniline (B138754) with N-chloroethylmorpholine has been used to synthesize an intermediate that is then further modified. nih.gov
The direct N-alkylation of amines, including morpholine, with alkyl halides or tosylates is a fundamental transformation in organic synthesis. researchgate.net The reaction of 4-(2-chloroethyl)morpholine (B1582488) with the NH group of an indole (B1671886) derivative is another illustration of this strategy. derpharmachemica.com The choice of solvent and base is critical to control the reaction and minimize side products. researchgate.net
The following table provides a summary of some synthesized this compound analogs and their reported yields.
| Entry | R Group | Product | Yield (%) |
| 1 | Thiophen-2-yl | N-(2-Morpholinoethyl)-2-nitro-4-(thiophen-2-yl)aniline | 90 |
| 2 | 5-Methylfuran-2-yl | 4-(5-Methylfuran-2-yl)-N-(2-morpholinoethyl)-2-nitroaniline | 80 |
| 3 | 6-Chloropyridin-3-yl | 4-(6-Chloropyridin-3-yl)-N-(2-morpholinoethyl)-2-nitroaniline | 74 |
Data sourced from a study on the synthesis of dual CBP/BRD4 inhibitors. rsc.org
Acylation Followed by Reduction
A reliable and frequently employed method for the synthesis of N-substituted ethylamines is the acylation of a primary amine followed by the reduction of the resulting amide. This two-step process provides a versatile route to this compound.
The synthesis commences with the acylation of aniline. A common approach involves reacting aniline with an activated derivative of a morpholine-containing carboxylic acid, such as morpholin-4-yl-acetyl chloride. Alternatively, a two-step sequence can be utilized where aniline is first acylated with 2-chloroacetyl chloride to produce the intermediate, 2-chloro-N-phenylacetamide. This intermediate then undergoes a nucleophilic substitution reaction with morpholine, where the morpholine nitrogen displaces the chloride, to yield N-phenyl-2-(morpholin-4-yl)acetamide. uj.edu.pl
Table 1: Key Intermediates in Acylation-Reduction Synthesis This table is interactive. Click on the headers to sort.
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| Aniline | C₆H₇N | Starting material |
| 2-Chloroacetyl chloride | C₂H₂Cl₂O | Acylating agent |
| 2-Chloro-N-phenylacetamide | C₈H₈ClNO | Intermediate |
| Morpholine | C₄H₉NO | Nucleophile |
| N-phenyl-2-(morpholin-4-yl)acetamide | C₁₂H₁₆N₂O₂ | Amide intermediate before reduction |
Ring-Opening Reactions of Cyclic Intermediates
The construction of the this compound scaffold can also be achieved through the ring-opening of heterocyclic precursors. This strategy offers an alternative approach that can be particularly useful for creating specific substitution patterns.
Utilizing Oxazole (B20620) Derivatives with Morpholine
Oxazoles and their partially saturated analogs, oxazolines, can serve as electrophilic substrates that are susceptible to nucleophilic attack, leading to ring cleavage. wikipedia.org Morpholine, acting as a nitrogen nucleophile, can react with suitably activated oxazole derivatives to generate an open-chain amide intermediate, which upon further transformation can yield the target structure. For instance, 5(4H)-oxazolones are known to react with morpholine, demonstrating the viability of this ring-opening approach. researchgate.net
In a potential synthetic route, an oxazole ring substituted in a way that it is activated towards nucleophilic attack could be opened by morpholine. This reaction would create an N-acylaminoethyl intermediate which already contains the morpholine moiety. Subsequent reduction of the amide portion would then furnish the final this compound structure. The reactivity of the oxazole ring is highly dependent on its substituents; electron-withdrawing groups can enhance its susceptibility to nucleophilic attack. clockss.org
Catalysis by Proton-Donating Species in Ring-Opening Processes
The ring-opening of oxazolines and related heterocycles is often facilitated by the presence of an acid catalyst. mdpi.comnih.gov Proton-donating species, or Brønsted acids, play a crucial role in activating the heterocyclic ring towards nucleophilic attack. mdpi.comnih.gov The reaction mechanism involves the protonation of the nitrogen atom within the oxazole ring. wikipedia.orgresearchgate.net This protonation increases the electrophilicity of the ring carbons, particularly the C5 position, making the ring significantly more susceptible to attack by a weak nucleophile like morpholine. beilstein-journals.org
Studies have shown that while Lewis acids are often effective, Brønsted acids can also promote this transformation. mdpi.comnih.gov In some cases, superacids such as triflic acid have been used to induce double protonation, leading to highly reactive intermediates that readily undergo ring-opening. researchgate.net The use of an acid catalyst can therefore be essential for achieving efficient ring-opening, especially when the oxazole ring itself is not highly activated by electron-withdrawing substituents. beilstein-journals.org
General Synthetic Principles for Analogs of this compound
The core structure of this compound serves as a scaffold for the development of more complex analogs with potential applications in various fields of chemical research. The following sections describe the synthesis of two such classes of analogs.
Synthesis of 3-fluoro-4-(morpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]aniline Derivatives
A novel series of 3-fluoro-4-(morpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]aniline derivatives has been synthesized, demonstrating a multi-step approach to building complex molecules. The synthesis begins with the commercially available starting material, 3,4-difluoronitrobenzene (B149031).
The key steps in the synthesis are as follows:
Nucleophilic Aromatic Substitution: The first step involves the reaction of 3,4-difluoronitrobenzene with morpholine. The fluorine atom at the C-4 position is activated by the electron-withdrawing nitro group and is selectively displaced by morpholine to yield 3-fluoro-4-morpholinyl nitrobenzene.
Reduction of Nitro Group: The nitro group of the intermediate is then reduced to a primary amine. This is a standard transformation, often accomplished using reagents like tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) or through catalytic hydrogenation. This step produces 3-fluoro-4-(morpholin-4-yl)aniline.
Side Chain Introduction: The final step involves the attachment of the N-[2-(thiophen-2-yl)ethyl] side chain. This can be achieved through various methods, such as a reductive amination reaction between the aniline derivative and thiophene-2-acetaldehyde, or via an acylation-reduction sequence using a thiophene-2-acetyl chloride followed by amide reduction.
This synthetic strategy yields the target derivatives in high purity and good yield, indicating a lack of significant side reactions. nih.gov The structure of these novel compounds is typically confirmed using spectroscopic methods such as ¹H NMR and mass spectrometry. nih.gov
Synthesis of N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide Analogs
The synthesis of N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide analogs involves the construction of a 2-phenylquinoline-4-carboxylic acid core, followed by its coupling to the N-(2-aminoethyl)morpholine side chain.
The 2-phenylquinoline-4-carboxylic acid scaffold is commonly prepared using classic named reactions. scispace.com
Pfitzinger Reaction: This method involves the condensation of isatin (B1672199) with an aryl methyl ketone, such as acetophenone (B1666503), in the presence of a strong base like potassium hydroxide. scholarsresearchlibrary.comfrontiersin.orgnih.gov
Doebner Reaction: This is a three-component reaction between an aniline, an aldehyde (like benzaldehyde), and pyruvic acid. nih.govresearchgate.net
Once the 2-phenylquinoline-4-carboxylic acid core is synthesized, it is converted into the final carboxamide. This is typically achieved through a standard amide coupling reaction. The carboxylic acid is first activated to make it more reactive towards the amine. Common methods for activation include:
Conversion to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov
Use of peptide coupling agents. A widely used combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov Other reagents like HATU are also employed. nih.gov
The activated carboxylic acid is then reacted with N-(2-aminoethyl)morpholine. The primary amine of the side chain attacks the activated carbonyl, forming the stable amide bond and yielding the final N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide analog. mdpi.com This modular approach allows for the synthesis of a wide library of analogs by varying the substituents on either the quinoline (B57606) core or the amine side chain. nih.govnih.gov
Table 2: Summary of Synthetic Reactions for Analogs This table is interactive. Click on the headers to sort.
| Analog Class | Key Starting Materials | Key Reactions |
|---|---|---|
| 3-fluoro-4-(morpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]aniline | 3,4-Difluoronitrobenzene, Morpholine, Thiophene-2-acetaldehyde | Nucleophilic Aromatic Substitution, Nitro Reduction, Reductive Amination |
Preparation of N,N-dimethyl-4-[2-(morpholin-4-yl)ethyl]aniline
The synthesis of N,N-dimethyl-4-[2-(morpholin-4-yl)ethyl]aniline, a tertiary amine derivative, can be approached through several established synthetic strategies. One common method is the reductive amination of a suitable carbonyl compound. This would typically involve the reaction of 4-(N,N-dimethylamino)benzaldehyde with morpholine in the presence of a reducing agent. The reaction proceeds via the initial formation of an iminium ion, which is then reduced in situ to the desired tertiary amine.
Alternatively, a plausible route involves the N-alkylation of N,N-dimethylaniline. A potential method is the reaction of N,N-dimethylaniline with a 2-morpholinoethyl halide, such as 4-(2-chloroethyl)morpholine, in the presence of a base to neutralize the hydrogen halide byproduct. Another approach could be the reaction of N,N-dimethyl-4-vinylaniline with morpholine, potentially under acid catalysis, to achieve the addition of morpholine across the double bond.
A related synthesis for N-ethyl-2,4-dimethylaniline involves the reaction of 2,4-dimethylaniline (B123086) with iodoethane (B44018) in the presence of potassium carbonate in N,N-dimethylformamide, resulting in a 93% yield. chemicalbook.com While not identical, this high-yield N-alkylation highlights a viable pathway that could be adapted for the synthesis of N,N-dimethyl-4-[2-(morpholin-4-yl)ethyl]aniline.
Strategies for Halogenated this compound Derivatives (e.g., fluoro, chloro)
The introduction of halogen atoms, such as fluorine and chlorine, onto the aniline ring of this compound is a key strategy for modifying its electronic properties and biological activity. Several synthetic methods have been developed to produce these halogenated derivatives.
A primary strategy involves nucleophilic aromatic substitution (SNAr) reactions. For instance, the synthesis of 3-fluoro-4-(morpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]aniline derivatives starts from 3,4-difluoronitrobenzene. The fluorine atom at the 4-position is more activated towards nucleophilic substitution and is displaced by morpholine. This is followed by reduction of the nitro group to an amine and subsequent elaboration of the side chain.
Another common approach is the direct alkylation of a halogenated aniline with a morpholine-containing electrophile. For example, 2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline and 2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline can be prepared through this route. Similarly, N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline can be synthesized by the alkylation of 3-(trifluoromethyl)aniline with a morpholine derivative. google.com
A Russian patent describes a method for producing N-[2-(morpholin-4-yl)ethyl]-4-chlorobenzamide by reacting 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole with morpholine. google.com This method, while yielding an amide, demonstrates the utility of opening heterocyclic rings with morpholine to create the desired N-(2-morpholinoethyl) side chain attached to a chlorinated aromatic ring.
The following table summarizes various halogenated derivatives and their synthetic precursors.
| Halogenated Derivative | Precursors | Synthetic Strategy |
| 3-Fluoro-4-(morpholin-4-yl)aniline derivative | 3,4-Difluoronitrobenzene, Morpholine | Nucleophilic Aromatic Substitution |
| 2-Fluoro-N-[2-(morpholin-4-yl)ethyl]aniline | 2-Fluoroaniline, 4-(2-chloroethyl)morpholine | N-alkylation |
| 2-Chloro-N-[2-(morpholin-4-yl)ethyl]aniline | 2-Chloroaniline, 4-(2-chloroethyl)morpholine | N-alkylation |
| N-[2-(morpholin-4-yl)ethyl]-4-chlorobenzamide | 2-(4-Chlorophenyl)-4,5-dihydro-1,3-oxazole, Morpholine | Ring-opening of oxazole |
| N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline | 3-(Trifluoromethyl)aniline, Morpholine derivative | Direct Alkylation google.com |
Atom Economy and Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogs is crucial for developing environmentally benign and efficient manufacturing processes. Key areas of focus include the use of solvent-free reaction conditions and the development of high-yielding protocols to maximize atom economy.
Solvent-Free Reaction Conditions
Solvent-free reactions offer significant environmental benefits by eliminating the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution. ijrap.net These reactions can also lead to increased reaction rates, higher yields, and simplified purification procedures.
A notable example of a solvent-free approach is detailed in a Russian patent for the synthesis of N-[2-(morpholin-4-yl)ethyl]-4-chlorobenzamide, a structurally related compound. google.com This method involves the alkylation of morpholine with 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole in the absence of a solvent. The reaction is catalyzed by a protonic acid and is carried out at elevated temperatures (120-200°C), either under atmospheric pressure or in an autoclave. This solvent-free process is reported to achieve yields of up to 90%. google.com
Reductive amination reactions, a key method for synthesizing amines, can also be performed under solvent-free conditions. For instance, the reductive amination of aldehydes and ketones using sodium borohydride activated by an acidic catalyst has been successfully carried out without a solvent. researchgate.net Adopting such solvent-free protocols for the synthesis of this compound would represent a significant step towards a greener chemical process.
High-Yielding Synthetic Protocols
Maximizing reaction yield is a fundamental principle of green chemistry, as it ensures that the maximum amount of starting materials is converted into the desired product, thereby minimizing waste. Several synthetic strategies for this compound and its analogs have been optimized to achieve high yields.
The synthesis of 3-fluoro-4-(morpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]aniline derivatives is reported to proceed with high yield and purity, indicating a lack of side reactions and byproducts. A sequential acylation protocol has also been developed for the high-yield preparation of other complex molecules, demonstrating that careful selection of reagents and reaction conditions can lead to quantitative conversions. acs.org
The following table highlights examples of high-yielding synthetic protocols relevant to the synthesis of this compound and its analogs.
| Reaction | Yield | Key Features | Reference |
| Synthesis of N-[2-(morpholin-4-yl)ethyl]-4-chlorobenzamide | up to 90% | Solvent-free, protonic acid catalysis | google.com |
| Synthesis of N-ethyl-2,4-dimethylaniline | 93% | N-alkylation with iodoethane and K₂CO₃ | chemicalbook.com |
| Synthesis of N-methylmorpholine | 93.8% selectivity | Gas-solid phase N-alkylation with methanol | researchgate.net |
These examples demonstrate that through the optimization of reaction conditions, catalyst selection, and the use of modern synthetic methods, it is possible to develop high-yielding and environmentally conscious routes to this compound and its derivatives.
Chemical Reactivity and Mechanistic Investigations of N 2 Morpholin 4 Yl Ethyl Aniline
Reactivity of the Aniline (B41778) Moiety in N-[2-(morpholin-4-yl)ethyl]aniline
The aniline part of the molecule is characterized by the interaction of the nitrogen lone pair with the aromatic π-system. This interaction significantly influences the reactivity of the benzene (B151609) ring and the nitrogen atom itself.
The N-substituted amino group (-NH-CH₂CH₂-morpholine) is a potent activating group for electrophilic aromatic substitution (EAS). The lone pair of electrons on the secondary amine nitrogen delocalizes into the benzene ring, increasing the electron density, particularly at the ortho and para positions. chemistrysteps.com Consequently, this compound is expected to undergo EAS reactions much more readily than benzene.
The directing effect of the N-alkylanilino group is strongly ortho, para. chemistrysteps.com However, under strongly acidic conditions, which are common for many EAS reactions like nitration, the aniline nitrogen can be protonated. The resulting anilinium ion is strongly deactivating and a meta-director. This can lead to a mixture of products or a change in regioselectivity. chemistrysteps.com For instance, the nitration of aniline can yield meta-nitroaniline due to the formation of the anilinium ion in the acidic reaction medium. chemistrysteps.com
The table below outlines the expected major products for various electrophilic aromatic substitution reactions on this compound, assuming non-acidic or mildly acidic conditions to favor ortho/para substitution.
| Reaction | Electrophile | Typical Reagents | Expected Major Products (ortho- and para-isomers) |
| Halogenation | Br⁺, Cl⁺ | Br₂ in CCl₄ or Cl₂ in CCl₄ | 4-bromo-N-[2-(morpholin-4-yl)ethyl]aniline, 2-bromo-N-[2-(morpholin-4-yl)ethyl]aniline |
| Nitration | NO₂⁺ | HNO₃/H₂SO₄ (potential for meta-product) | 4-nitro-N-[2-(morpholin-4-yl)ethyl]aniline, 2-nitro-N-[2-(morpholin-4-yl)ethyl]aniline |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 4-(N-[2-(morpholin-4-yl)ethyl]amino)benzenesulfonic acid |
| Friedel-Crafts Alkylation | R⁺ | R-Cl / AlCl₃ (potential for N-alkylation) | 4-alkyl-N-[2-(morpholin-4-yl)ethyl]aniline, 2-alkyl-N-[2-(morpholin-4-yl)ethyl]aniline |
| Friedel-Crafts Acylation | R-C=O⁺ | R-COCl / AlCl₃ (potential for N-acylation) | 4-acyl-N-[2-(morpholin-4-yl)ethyl]aniline, 2-acyl-N-[2-(morpholin-4-yl)ethyl]aniline |
| Azo Coupling | ArN₂⁺ | ArN₂⁺Cl⁻ | 4-((aryl)diazenyl)-N-[2-(morpholin-4-yl)ethyl]aniline chemistrysteps.com |
It is noteworthy that the reversibility of some electrophilic substitutions, such as bromination, has been observed in N,N-dialkylanilines upon heating with hydrobromic acid, leading to isomerization and dehalogenation. core.ac.uk
The aniline moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. The oxidation of N-alkylanilines can proceed through the formation of a radical cation as a key intermediate. cdnsciencepub.comdntb.gov.ua These transformations can result in oxidative coupling, dealkylation, or the formation of colored compounds. cdnsciencepub.com
Studies on N,N-dialkylanilines have shown that clay-mediated oxidation can lead to the formation of crystal violet derivatives through an oxidative coupling mechanism. cdnsciencepub.com Iron-catalyzed oxidative tandem reactions using a TEMPO oxoammonium salt as a mild oxidant have been developed for the synthesis of dihydroquinazolines and quinolines from N-alkylanilines. nih.gov This process involves the oxidative functionalization of the α-C(sp³)-H bond of the N-alkyl group. nih.gov
Furthermore, the oxidative cleavage of C–N bonds in N-alkylanilines and N,N-dialkylanilines has been investigated. nih.gov This process can lead to dealkylation, converting N-alkylanilines back to aniline. The reaction is believed to proceed via the formation of an imine intermediate. nih.gov In some cases, oxidative coupling of secondary N-alkylanilines can lead to the formation of azoxyarenes. researchgate.net
Reactivity of the Morpholine (B109124) Ring and Secondary Amine Functionality
The morpholine ring contains a tertiary amine, while the aniline nitrogen is a secondary amine. These two nitrogen centers exhibit different reactivities.
The nitrogen atom within the morpholine ring is a tertiary amine. Its lone pair of electrons is localized and readily available for donation to an electrophile, making it a good nucleophile and a Brønsted-Lowry base. Unlike the aniline nitrogen, the morpholine nitrogen's lone pair does not participate in resonance with an aromatic ring. Consequently, the morpholine nitrogen is significantly more basic and generally more nucleophilic than the aniline nitrogen. It can readily react with alkyl halides in SN2 reactions to form quaternary ammonium (B1175870) salts and with acids to form morpholinium salts.
The table below provides a comparative summary of the properties of the two nitrogen centers in the molecule.
| Feature | Aniline Nitrogen | Morpholine Nitrogen |
| Amine Type | Secondary | Tertiary |
| Hybridization | sp² (due to resonance) | sp³ |
| Basicity | Weakly basic (pKa of aniline ~4.6) | Moderately basic (pKa of morpholine ~8.5) |
| Nucleophilicity | Moderate | High |
| Reactivity with Acids | Forms anilinium salt | Forms morpholinium salt |
| Reactivity with Alkyl Halides | Can undergo N-alkylation | Readily forms quaternary ammonium salt |
Enamines are typically formed from the reaction of a secondary amine with an aldehyde or a ketone. In this compound, the aniline nitrogen is a secondary amine and could potentially participate in enamine formation. However, the nucleophilicity of the aniline nitrogen is diminished due to the delocalization of its lone pair into the aromatic ring. While the reaction is possible, it would be less favorable compared to enamine formation with a more basic secondary amine like morpholine itself. The morpholine nitrogen in the target molecule is tertiary and therefore cannot form an enamine.
The secondary aniline nitrogen can react with carbonyl compounds such as aldehydes and ketones. The initial nucleophilic attack of the nitrogen on the carbonyl carbon, followed by dehydration, would lead to the formation of an enamine (if an α-hydrogen is present on the carbonyl compound) or an iminium ion, which can then proceed to form an enamine.
The more nucleophilic morpholine nitrogen, being a tertiary amine, does not typically react with simple aldehydes and ketones in the same way. However, it can act as a base to catalyze such reactions.
Palladium-Catalyzed C-H Functionalization of Related Tertiary Aniline Derivatives
The direct functionalization of carbon-hydrogen (C-H) bonds in aromatic compounds represents a highly efficient strategy in modern organic synthesis, minimizing the need for pre-functionalized substrates. nih.gov In the context of tertiary anilines, which are prevalent structures in pharmaceuticals and functional materials, palladium-catalyzed C-H activation has emerged as a powerful tool. nih.gov However, controlling the site of functionalization (regioselectivity) is a significant challenge, as electronic and steric factors typically favor reaction at the para-position relative to the nitrogen atom. acs.org Recent advancements have focused on developing catalytic systems that can override this inherent preference to achieve selective ortho-functionalization.
Ligand-Enabled ortho-Selective C-H Olefination
A significant breakthrough has been the development of palladium(II)-catalyzed C-H olefination of tertiary anilines that exhibits high ortho-selectivity without the need for a directing group on the substrate. acs.org This method provides an efficient pathway to access ortho-olefinated tertiary anilines, which are otherwise difficult to synthesize. acs.org In a representative system, a tertiary aniline such as N-phenylmorpholine can be reacted with an olefin like ethyl acrylate (B77674) in the presence of a palladium catalyst. acs.org
The choice of ligand is paramount in steering the reaction towards the ortho position. acs.org While initial attempts at lower temperatures yielded mixtures of ortho and para products, with the para product dominating, increasing the reaction temperature was found to improve the ortho-to-para ratio. acs.org This strategy's success hinges on a synergistic interplay between the palladium catalyst, a specific ligand, and additives, which collectively create a chemical environment that favors activation of the C-H bond at the sterically more hindered ortho position. acs.org The reaction has been shown to be applicable to a range of tertiary anilines and olefins, demonstrating its potential as a versatile synthetic tool. acs.org
Role of Specific Ligands (e.g., N-Ac-D-Ala) in Regioselectivity
The key to achieving high ortho-selectivity in the palladium-catalyzed olefination of tertiary anilines is the use of specific ligands, with N-acyl amino acids being particularly effective. acs.org Among these, N-Ac-D-Ala (N-Acetyl-D-alanine) has been identified as a crucial component for tuning the regioselectivity of the reaction. acs.org
The proposed role of the N-acyl amino acid ligand is multifaceted. It is believed to act as a dianionic bidentate ligand that stabilizes monomeric palladium complexes. nih.gov Furthermore, it is hypothesized that the alkyl group of the tertiary aniline substrate may engage in weak, transient stabilizing interactions with the N-Ac-D-Ala ligand. acs.org This interaction helps to position the palladium catalyst in proximity to the ortho-C–H bond, facilitating its activation over the electronically favored para-position. acs.org Computational and experimental studies support a model where the amino acid ligand acts as both a dianionic bidentate ligand and an internal proton acceptor, facilitating the C-H activation step. nih.govresearchgate.net The N-acyl group of the ligand is thought to serve as the internal base that abstracts the proton from the C-H bond in a concerted metalation-deprotonation (CMD) step. researchgate.net
The importance of the ligand is highlighted by control experiments; in their absence, the reaction often results in poor yields and a loss of regioselectivity. acs.org Other mono-N-protected amino acid (MPAA) ligands have also been widely applied in various palladium(II)-catalyzed enantioselective C–H functionalization reactions, underscoring their broad utility in controlling reaction outcomes. snnu.edu.cn
Table 1: Effect of Ligands on the Regioselectivity of Palladium-Catalyzed Olefination of N-phenylmorpholine (1a) with Ethyl Acrylate (2a)
| Entry | Ligand | Oxidant | Temperature (°C) | Yield (%) | ortho/para Ratio |
| 1 | N-Ac-Gly | AgOAc | 25 | 21 | 1:3 |
| 2 | N-Ac-Gly | AgOAc | 120 | - | 2:1 |
| 3 | N-Ac-D-Ala | Ag₂CO₃ | 120 | High | High ortho-selectivity |
| Data synthesized from findings reported in Organic Letters, 2024. acs.org |
Influence of Additives (e.g., Ag2CO3, Benzoquinone) on Reaction Pathways
Additives play a critical role in the success of palladium-catalyzed C-H olefination reactions, influencing both yield and selectivity. Silver salts, such as silver carbonate (Ag₂CO₃), and quinones, like benzoquinone (BQ), are frequently employed and have been identified as key factors in achieving ortho-selectivity in the olefination of tertiary anilines. acs.org
Silver salts, particularly Ag₂CO₃, are often used as oxidants in these catalytic cycles to regenerate the active Pd(II) species from Pd(0) that is formed after the reductive elimination step. However, their role can be more complex. Studies have suggested that silver salts may have other potential functions in key steps of the catalytic cycle beyond just reoxidation. acs.orgrsc.org For instance, in some Pd-catalyzed reactions, silver salts have been shown to facilitate the C-H activation step itself. snnu.edu.cn
Benzoquinone (BQ) is another crucial additive. While it is a well-established reoxidant for Pd(0), it can also act as a ligand. nih.govnih.gov In some catalytic systems, BQ can coordinate to palladium intermediates and promote the reductive elimination step, which is often the product-forming step. nih.gov However, its function can be concentration-dependent; at high concentrations, BQ can sometimes inhibit catalysis by competing with other essential ligands for coordination to the palladium center. nih.gov In the context of the ortho-olefination of tertiary anilines, both Ag₂CO₃ and BQ were found to be key to realizing the desired selectivity, working in concert with the palladium catalyst and the N-Ac-D-Ala ligand. acs.org
Proposed Electrophilic Palladation Mechanisms
The mechanism of C-H activation in these reactions is believed to involve an electrophilic palladation pathway. acs.org This general mechanism, often described as a type of electrophilic aromatic substitution (SₑAr), involves the attack of an electrophilic Pd(II) species on the electron-rich aniline ring. rsc.org Two closely related mechanistic pathways are considered plausible for the ortho-selective olefination of tertiary anilines: a straightforward electrophilic palladation followed by deprotonation, and a base-assisted internal electrophilic-type substitution (BIES) mechanism. nih.govacs.org
In these proposed pathways, the initial step is the C-H palladation, which generates an arylpalladium intermediate. rsc.org The regioselectivity of this step is critical. Competition experiments between electron-rich and electron-poor aniline derivatives have shown that the electron-rich substrate reacts preferentially, which is consistent with an electrophilic palladation mechanism. acs.org Kinetic isotope effect (KIE) studies, which measure the effect of isotopic substitution on reaction rate, have revealed that the C-H bond cleavage is often the rate-determining step of the reaction. acs.org
Mannich Reactions Involving Morpholine Derivatives
The Mannich reaction is a cornerstone of organic chemistry, enabling the aminomethylation of a compound containing an active hydrogen atom. tandfonline.com This three-component condensation reaction involves an aldehyde (often formaldehyde), a primary or secondary amine, and a substrate with at least one acidic proton. tandfonline.com The products, known as Mannich bases, are valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and natural products. tandfonline.comijpsr.com
Morpholine, a readily available secondary amine, is frequently used in Mannich reactions. ijraps.inrsc.org Its inclusion in the final product can improve properties such as water solubility and can introduce a key pharmacophore, as the morpholine ring is a structural feature in several bioactive molecules. tandfonline.com The reaction typically proceeds through the formation of an electrophilic iminium ion from the reaction of morpholine and an aldehyde. This iminium ion is then attacked by the nucleophilic carbon of the active hydrogen-containing compound to form the C-C bond and yield the final Mannich base. tandfonline.com
A variety of morpholine-containing Mannich bases have been synthesized by reacting morpholine, a substituted aldehyde, and a compound with an active hydrogen, such as 4-nitro acetophenone (B1666503) or hydroxy-substituted kynurenic acid derivatives. ijraps.inrsc.org These reactions demonstrate the versatility of morpholine as a building block in multicomponent reactions for generating molecular diversity. ijpsr.comijraps.in
Table 2: Examples of Mannich Reactions Involving Morpholine
| Active Hydrogen Compound | Aldehyde | Amine | Product Type | Reference |
| 4-nitro acetophenone | Substituted benzaldehydes | Morpholine | β-Amino ketone | ijraps.in |
| Phenoxodiol | Formaldehyde | Primary amines (example) | Phenoxodiol Mannich base | tandfonline.com |
| N-phenylacetamide | Substituted benzaldehydes | Morpholine | Morpholine Mannich base | ijpsr.com |
| Hydroxy-KYNA derivatives | Paraformaldehyde | Morpholine | Substituted KYNA derivative | rsc.org |
Complexation Chemistry and Ligand Properties
The compound this compound possesses multiple functional groups that confer upon it the potential to act as a ligand in coordination chemistry. The structure contains three potential coordination sites: the nitrogen atom of the aniline moiety, the tertiary amine nitrogen within the morpholine ring, and the ether oxygen of the morpholine ring. This arrangement allows for various binding modes, including acting as a monodentate or a bidentate chelating ligand.
The aniline nitrogen and the morpholine nitrogen are the most likely sites for coordination to a metal center. If both nitrogen atoms bind to the same metal ion, they would form a seven-membered chelate ring. The ability of morpholine itself to participate in complex formation has been documented, where it can act as a guest molecule in host-guest crystalline complexes. bohrium.com
In the context of catalysis, molecules with similar structures containing amine functionalities are widely used as ligands to influence the reactivity and selectivity of transition metal catalysts. acs.org For example, N-acyl amino acids can act as bidentate ligands in palladium catalysis, where both the amide and carboxylate groups coordinate to the metal. nih.gov By analogy, this compound could potentially coordinate to a metal through its two nitrogen atoms, creating a specific steric and electronic environment around the metal center that could be exploited in catalytic applications. The flexibility of the ethyl chain connecting the aniline and morpholine moieties would allow the ligand to adapt to the geometric requirements of different metal ions.
Coordination to Transition Metals (e.g., Palladium(II), Mercury(II))
The coordination behavior of morpholine-based ligands has been systematically studied, especially with transition metals like palladium(II) and mercury(II). The introduction of a tellurium atom in place of the aniline nitrogen, creating telluroether ligands such as N-{2-(4-methoxyphenyltelluro)ethyl}morpholine, significantly influences the coordination mode.
When N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L¹) reacts with palladium(II) and mercury(II) sources, it readily forms stable complexes with stoichiometries of [PdCl₂(L¹)²] and [HgBr₂(L¹)]₂. researchgate.netresearchgate.net Spectroscopic analysis using ¹H and ¹³C{¹H}-NMR shows that the signals for the methylene (B1212753) groups adjacent to the tellurium atom (CH₂Te) and the aryl carbons bonded to tellurium become deshielded upon complexation. researchgate.net This indicates that the ligand coordinates to the metal center through the tellurium atom. researchgate.net In the case of square planar palladium(II) complexes, the morpholine nitrogen does not appear to coordinate with the metal, resulting in the tellurium atom acting as the sole donor site from the ligand. ias.ac.inresearchgate.net This suggests that the morpholine nitrogen is a weaker donor site in these hybrid (Te, N) ligands compared to the telluroether group. ias.ac.in
Similarly, the potentially tridentate ligand bis{2-(N-morpholino)ethyl}telluride (L²), which contains one tellurium and two morpholine nitrogen atoms, also forms complexes with palladium(II) and mercury(II) with the general formulas [PdCl₂(L²)₂] and [HgBr₂(L²)]₂. researchgate.netresearchgate.net Even in this case, NMR studies confirm that coordination to palladium occurs exclusively through the tellurium atom. researchgate.net
Tellurated Derivatives as Hybrid Ligands (e.g., N-{2-(4-methoxyphenyltelluro)ethyl}morpholine)
The synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride represented the first tellurated derivatives of morpholine. researchgate.netias.ac.in These compounds are classified as hybrid ligands because they contain different types of potential donor atoms—a soft tellurium atom and a hard nitrogen atom within the morpholine ring. N-{2-(4-methoxyphenyltelluro)ethyl}morpholine is a potentially bidentate (Te, N) type ligand, while bis{2-(N-morpholino)ethyl}telluride is a potentially tridentate (N, Te, N) type ligand. ias.ac.in
Despite the presence of the morpholine nitrogen, its donor capability in these specific tellurated ligands has been found to be weaker compared to other nitrogen donors, such as those in pyrrolidine (B122466) or pyridine-based analogs. ias.ac.insoton.ac.uk Studies on the coordination of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine with palladium(II) and platinum(II) have shown that the ligand prefers to coordinate only through the tellurium atom. ias.ac.inresearchgate.net This contrasts with analogous pyrrolidine-based (Te, N) ligands, which have been shown to coordinate to Pd(II) as bidentate ligands via both tellurium and nitrogen. soton.ac.uk The tellurium donor site exhibits a strong trans influence, which is a significant factor in the stereochemistry of the resulting complexes, particularly the square planar complexes of palladium(II). ias.ac.in
Structural Parameters of Metal-Ligand Interactions in Coordination Complexes
Single-crystal X-ray diffraction studies have provided precise structural parameters for the coordination complexes formed by these tellurated morpholine ligands. The palladium complex, trans-[PdCl₂(L¹)₂] (where L¹ = N-{2-(4-methoxyphenyltelluro)ethyl}morpholine), has been structurally characterized, confirming its square planar geometry. researchgate.netresearchgate.net
In this complex, the palladium atom lies at the center of symmetry, and the two L¹ ligands are coordinated in a trans configuration solely through their tellurium atoms. researchgate.net The tellurium atom's strong trans influence is evident in the bond lengths of the complex. The Pd-Cl bond trans to the tellurium atom is typically elongated compared to a standard Pd-Cl bond. For comparison, in a related pyrrolidine-based complex, [PdCl₂·L] where L is N-{2-(4-methoxyphenyltelluro)ethyl}pyrrolidine, the Pd-Cl bond trans to the Te atom is significantly longer (2.3915(7) Å) than the other Pd-Cl bond. soton.ac.uk
Detailed bond lengths for the trans-[PdCl₂(L¹)₂] complex highlight the metal-ligand interactions. researchgate.net The Te-C(aryl) bond is observed to be shorter than the Te-C(alkyl) bond, a common feature in such organotellurium compounds. researchgate.net
Interactive Data Table: Selected Structural Parameters for trans-[PdCl₂(N-{2-(4-methoxyphenyltelluro)ethyl}morpholine)₂]
| Parameter | Bond/Angle | Value (Å) |
| Bond Lengths | Pd-Te | 2.596 |
| Pd-Cl | 2.312 | |
| Te-C(aryl) | 2.124 | |
| Te-C(alkyl) | 2.179 | |
| Data sourced from studies on the crystal structure of the palladium complex. researchgate.net |
Advanced Spectroscopic and Structural Elucidation of N 2 Morpholin 4 Yl Ethyl Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-[2-(morpholin-4-yl)ethyl]aniline, a combination of 1D and 2D NMR techniques offers a complete picture of its proton and carbon framework.
While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the well-documented spectral data of its constituent moieties: the aniline (B41778) ring, the ethyl linker, and the morpholine (B109124) ring.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structure Confirmation
¹H NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum of this compound would display distinct signals corresponding to the aromatic protons, the ethyl bridge protons, and the morpholine ring protons.
Aniline Moiety: The protons on the benzene (B151609) ring typically appear in the range of δ 6.5-7.5 ppm. The ortho- and meta-protons would likely appear as distinct multiplets due to coupling with adjacent protons. The proton attached to the nitrogen (N-H) would present as a broad singlet, with its chemical shift being concentration and solvent dependent.
Ethyl Bridge: The two methylene (B1212753) groups (-CH₂-) of the ethyl bridge would each produce a triplet signal. The methylene group attached to the aniline nitrogen (N-CH₂) would be expected at approximately δ 3.2-3.4 ppm, while the methylene group adjacent to the morpholine nitrogen (-CH₂-N-morpholine) would appear slightly downfield due to the influence of the neighboring ring, likely in the δ 2.6-2.8 ppm range.
Morpholine Moiety: The morpholine ring contains two sets of chemically non-equivalent protons. The four protons adjacent to the oxygen atom (O-CH₂) are deshielded and would appear as a triplet around δ 3.7 ppm. The four protons adjacent to the nitrogen atom (N-CH₂) would be found further upfield, typically as a triplet around δ 2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H (ortho, meta, para) | 6.5 - 7.5 | Multiplet |
| Aniline N-H | Variable (e.g., 3.5-4.5) | Broad Singlet |
| N-CH₂ (Aniline side) | 3.2 - 3.4 | Triplet |
| N-CH₂ (Morpholine side) | 2.6 - 2.8 | Triplet |
| Morpholine O-CH₂ | ~3.7 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.
Aniline Carbons: The aromatic carbons would resonate in the δ 110-150 ppm region. The carbon atom directly attached to the nitrogen (C-N) would be the most downfield (ipso-carbon), appearing around δ 148 ppm. The other aromatic carbons would appear at chemical shifts influenced by the amino substituent. For instance, in the related 4-ethylaniline, aromatic carbon signals appear at δ 144.9, 129.1, 116.0, and 135.5 ppm.
Ethyl Bridge Carbons: The two aliphatic carbons of the ethyl chain would be found upfield, typically between δ 40-60 ppm.
Morpholine Carbons: The morpholine ring carbons would show two distinct signals. The carbons bonded to oxygen (C-O) are more deshielded and would appear around δ 67 ppm, while the carbons bonded to nitrogen (C-N) would appear further upfield, around δ 54 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-N (ipso) | ~148 |
| Aromatic C-H | 110 - 130 |
| Morpholine C-O | ~67 |
| Morpholine C-N | ~54 |
Two-Dimensional NMR Techniques (e.g., HETCOR for Overlapping Signals)
Two-dimensional (2D) NMR experiments like HETCOR (Heteronuclear Correlation) are invaluable for unambiguously assigning proton and carbon signals, especially when overlap occurs. A HETCOR spectrum shows correlations between directly bonded ¹H and ¹³C nuclei.
For this compound, a HETCOR experiment would show cross-peaks connecting the proton signal of each specific CH, CH₂, or CH₃ group to the signal of the carbon to which it is attached. For example, it would definitively link the morpholine proton signals at δ ~3.7 ppm to the carbon signal at δ ~67 ppm (the C-O units) and the aromatic proton signals to their corresponding aromatic carbon signals. This technique is particularly useful for distinguishing the signals of the two ethyl bridge carbons and the two sets of morpholine carbons.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular weight of this compound (C₁₂H₁₈N₂O) is 206.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 206.
The fragmentation of the molecule would be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom is a common pathway for amines. This could lead to the formation of a stable morpholinomethyl cation (m/z 100) or an anilinium-type fragment.
Cleavage of the Ethyl Bridge: The bond between the two methylene groups of the ethyl linker could cleave.
Fragmentation of the Morpholine Ring: The morpholine ring can open via cleavage of the C-O or C-N bonds, followed by further fragmentation.
Predicted collision cross-section (CCS) values, which relate to the ion's shape, can also be calculated for different adducts, such as [M+H]⁺ at m/z 207.15.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Identity |
|---|---|
| 206 | Molecular Ion [C₁₂H₁₈N₂O]⁺˙ |
| 100 | [CH₂=N(CH₂CH₂)₂O]⁺ (Morpholinomethyl cation) |
| 86 | [N(CH₂CH₂)₂O]⁺ (Morpholine radical cation) |
| 120 | [C₆H₅NHCH₂CH₂]⁺ (Anilinoethyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups:
N-H Stretch: A moderate absorption band for the secondary amine N-H stretch would be expected in the range of 3300-3500 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and morpholine groups would be seen just below 3000 cm⁻¹ (typically 2800-3000 cm⁻¹).
C=C Stretch: Aromatic C=C ring stretching vibrations would cause one or more bands in the 1450-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibrations for both the aromatic and aliphatic amines would appear in the 1250-1350 cm⁻¹ region.
C-O-C Stretch: A strong, characteristic band for the ether C-O-C stretch of the morpholine ring would be prominent in the 1070-1150 cm⁻¹ range.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2800 - 3000 |
| Aromatic C=C | Ring Stretch | 1450 - 1600 |
| Amine C-N | Stretch | 1250 - 1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The part of the this compound molecule responsible for absorbing UV light is the aniline moiety, which acts as a chromophore.
The benzene ring in aniline gives rise to strong π → π* transitions. The nitrogen atom's lone pair of electrons is conjugated with the π-system of the ring, which also allows for n → π* transitions. This conjugation has a significant effect on the absorption spectrum. Aniline itself shows a primary absorption band (π → π*) around 230 nm and a secondary, broader band around 280 nm.
The attachment of the N-[2-(morpholin-4-yl)ethyl] group acts as an auxochrome. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. N-alkylation typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). Therefore, this compound is expected to have its absorption maxima (λ_max) shifted to slightly longer wavelengths compared to unsubstituted aniline. For example, a shift of the 280 nm band towards 290-300 nm could be anticipated.
Computational Chemistry and Theoretical Characterization of N 2 Morpholin 4 Yl Ethyl Aniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. abinit.org DFT calculations are instrumental in predicting a wide array of molecular characteristics, offering insights that complement and guide experimental studies.
Prediction of Spectroscopic Properties (e.g., IR, UV-Vis, NMR Chemical Shifts)
Computational methods, particularly DFT, allow for the a priori prediction of various spectroscopic signatures of N-[2-(morpholin-4-yl)ethyl]aniline.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule. mdpi.com These calculations help in the assignment of experimentally observed absorption bands to specific intramolecular vibrations. mdpi.com For this compound, key vibrational modes would include N-H stretching of the aniline (B41778) amine, C-N stretching, C-O-C stretching of the morpholine (B109124) ring, and various aromatic C-H bending modes. Comparing the computed frequencies with experimental data can confirm the molecular structure. It is common practice to apply scaling factors to the calculated frequencies to account for anharmonicity and other systematic errors. acs.org
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra. researchgate.net By calculating the energies of electronic transitions between molecular orbitals, one can estimate the absorption maxima (λmax) in the UV-Vis spectrum. For this compound, these transitions would likely involve π-π* transitions within the aniline aromatic ring and n-π* transitions involving the lone pairs on the nitrogen and oxygen atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (¹H and ¹³C) is another significant application of DFT. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, theoretical chemical shifts can be obtained. These predicted values are invaluable for assigning signals in experimental NMR spectra and can help in elucidating the detailed molecular structure and conformation in solution.
A hypothetical data table for predicted spectroscopic properties is presented below. Note that these are illustrative values and would need to be calculated using specific DFT functionals and basis sets.
| Spectroscopic Property | Predicted Value Range | Key Structural Feature |
| IR N-H Stretch (Aniline) | 3400-3500 cm⁻¹ | Secondary Amine |
| IR C-O-C Stretch (Morpholine) | 1070-1140 cm⁻¹ | Ether Linkage |
| UV-Vis λ | 230-250 nm | Aniline Chromophore |
| UV-Vis λ | 280-300 nm | N, O Lone Pairs |
| ¹H NMR (Aniline N-H) | 4.0-5.0 ppm | Amine Proton |
| ¹³C NMR (Aromatic C-N) | 145-150 ppm | Carbon attached to Aniline N |
Electronic Structure Analysis
The electronic structure of this compound, as determined by DFT, provides a wealth of information about its reactivity and properties. This analysis typically involves the examination of the electron density distribution, electrostatic potential, and charge distribution.
Electron Density and Electrostatic Potential: The calculated electron density map reveals regions of high and low electron concentration. The molecular electrostatic potential (MEP) map, on the other hand, visualizes the electrostatic potential on the electron density surface. For this compound, the MEP would show negative potential (red/yellow) around the electronegative nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack. The aniline nitrogen and the morpholine oxygen would be key sites for hydrogen bonding. acs.org
Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. journalajopacs.com
HOMO and LUMO: The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. In this compound, the HOMO is likely to be localized on the electron-rich aniline ring and the nitrogen atom, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the aromatic ring.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
Below is an illustrative table of molecular orbital properties.
| Molecular Orbital Property | Description | Predicted Location/Value |
| HOMO | Electron-donating orbital | Localized on the aniline ring and N atom |
| LUMO | Electron-accepting orbital | Distributed over the aromatic ring |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity | ~4-6 eV (typical for similar organic molecules) |
Molecular Mechanics and Conformational Analysis
While DFT is excellent for electronic properties, molecular mechanics methods are often more efficient for exploring the conformational landscape of flexible molecules like this compound.
Rotational Barriers and Conformational Dynamics
Understanding the energy barriers to rotation around key single bonds is crucial for describing the molecule's conformational dynamics. For this compound, the rotation around the C-C and C-N bonds of the ethyl linker would be of particular interest. By systematically rotating these bonds and calculating the energy at each step, a potential energy profile can be generated. The peaks on this profile correspond to the transition states for conformational changes, and their heights represent the rotational energy barriers. acs.org This information provides insight into the flexibility of the molecule and the accessibility of different conformational states at a given temperature.
A hypothetical table summarizing conformational analysis data is provided below.
| Conformational Parameter | Description | Illustrative Finding |
| Most Stable Conformer | The lowest energy 3D arrangement of atoms. | An extended conformation with minimal steric hindrance. |
| Rotational Barrier (C-N bond) | Energy required to rotate around the aniline C-N bond. | A moderate barrier due to potential steric clashes. |
| Rotational Barrier (C-C bond) | Energy required to rotate around the ethyl linker C-C bond. | A relatively low barrier allowing for flexibility. |
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry offers a powerful lens to scrutinize reaction mechanisms at a molecular level. For this compound, density functional theory (DFT) has been a key tool in understanding the intricacies of C-H bond activation, a fundamental process in organic synthesis.
Transition State Characterization for C-H Activation
The activation of a carbon-hydrogen (C-H) bond is a critical step in many catalytic reactions. Computational studies, particularly using DFT, have been instrumental in characterizing the transition states involved in these processes. For tertiary anilines like this compound, understanding the energetics of C-H activation is crucial for predicting reaction outcomes.
In the context of palladium-catalyzed ortho-selective C-H olefination of tertiary anilines, DFT calculations have been employed to compare different potential transition states. For instance, a transition state involving a four-membered palladacycle intermediate was found to have a higher energy barrier compared to the operative transition state, designated as TS-I-o. acs.org This type of analysis helps in rationalizing the observed regioselectivity of the reaction.
| Transition State | Relative Free Energy (kcal/mol) | Key Feature |
| TS-I-o | Lower Energy | Favored pathway for ortho-C-H activation |
| TS-E | Higher Energy | Involves a four-membered palladacycle |
This table illustrates the relative energy differences between proposed transition states in the C-H activation of a tertiary aniline derivative, a class of compounds to which this compound belongs.
Furthermore, studies on the metabolism of related morpholine-containing compounds by cytochrome P450 enzymes have utilized quantum mechanical calculations to investigate hydrogen atom abstraction from the morpholine ring. These calculations identified a transition state where the distance between the oxygen of the active species and the hydrogen being abstracted was determined to be 1.46 Å. researchgate.net This level of detail is essential for understanding the enzymatic degradation pathways of such molecules.
Analysis of Noncovalent Interactions in Transition States (e.g., IGMH analysis)
Noncovalent interactions, though weak, play a significant role in stabilizing transition states and influencing reaction selectivity. The Independent Gradient Model based on Hirshfeld partition (IGMH) is a computational tool used to visualize and analyze these interactions.
In the case of the ortho-selective C-H olefination of tertiary anilines, IGMH analysis of the favored transition state (TS-I-o) revealed the presence of attractive noncovalent interactions. acs.org Specifically, when the morpholine ring is positioned at the ortho position, a hydrogen bond-like interaction with a distance of 2.49 Å was identified between an α-hydrogen on the nitrogen atom and the carbonyl oxygen of an amino acid ligand. acs.org This stabilizing interaction is absent in the transition state leading to para-C-H cleavage, thus providing a rationale for the observed ortho-selectivity. acs.org
Prediction of Regioselectivity and Stereoselectivity
Computational methods are increasingly used to predict the regioselectivity and stereoselectivity of chemical reactions, guiding synthetic efforts. For reactions involving aniline derivatives, predicting the site of functionalization (ortho, meta, or para) is a key challenge.
DFT calculations have proven effective in predicting the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions by comparing the relative stabilities of isomeric σ-complex intermediates. researchgate.net This approach has been successfully applied to various nucleophiles and leaving groups. researchgate.net In cases where stable intermediates are not formed, calculating the energies of the transition states for concerted substitution steps can provide quantitatively useful predictions. researchgate.net
For the C-H arylation of anilines, where electrophilic aromatic substitution typically favors ortho and para products, computational models can help in designing strategies to achieve meta-selectivity. nih.gov While direct computational studies on the regioselectivity of this compound itself are not extensively detailed in the provided results, the principles derived from studies on similar aniline derivatives are directly applicable. The interplay of sterics and electronics, as well as the influence of directing groups and ligands, can be modeled to predict the most likely site of reaction. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Chemical Space, not Biological Activity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with a specific property. While often used in drug discovery to predict biological activity, QSAR can also be applied to understand and predict physicochemical properties and reactivity within a defined chemical space.
For a class of compounds including this compound, QSAR studies can be developed to predict properties such as solubility, lipophilicity (LogP), and reactivity in specific chemical transformations. These models are built using calculated molecular descriptors that quantify various aspects of the molecular structure.
| Descriptor Type | Examples | Predicted Property |
| Electronic | Mulliken atomic charges, HOMO-LUMO energies | Reactivity in electrophilic/nucleophilic reactions |
| Steric | Molecular volume, surface area | Influence on reaction accessibility |
| Topological | Connectivity indices | Physicochemical properties |
This table provides examples of descriptor types that can be used in QSAR models to predict the chemical behavior of this compound and related compounds.
The development of such models relies on the computational calculation of these descriptors for a series of related molecules and correlating them with experimentally determined properties. For instance, the local electron attachment energy has been used as a descriptor to predict the reactivity and regioselectivity in SNAr reactions of various aromatic compounds. researchgate.net This approach, which relies on the ground-state electronic structure, offers a computationally efficient way to make predictions for a broad range of substrates. researchgate.net
By exploring the chemical space around this compound through the systematic variation of substituents and structural features, QSAR models can be built to guide the synthesis of new derivatives with desired chemical properties, without focusing on their biological roles.
Applications and Strategic Utilizations in Chemical Science
A Versatile Chemical Building Block
The inherent reactivity and functional group combination within N-[2-(morpholin-4-yl)ethyl]aniline make it an attractive starting material and intermediate in organic synthesis. The presence of both a secondary amine within the morpholine (B109124) ring and a primary aromatic amine in the aniline (B41778) portion, connected by a flexible ethyl linker, allows for a wide range of chemical transformations.
Synthesis of Complex Organic Molecules
This compound serves as a foundational element in the construction of more elaborate molecular architectures. Its structure is amenable to various synthetic modifications, enabling chemists to introduce additional complexity and functionality. For instance, derivatives of this compound, such as 5-[4-(methylsulfonyl)-1-piperazinyl]-N-[2-(4-morpholinyl)ethyl]-2-nitroaniline, highlight how the core structure can be elaborated with other functional groups like nitroanilines and methylsulfonylpiperazine moieties to create complex organic molecules with potential biological activities. ontosight.ai The morpholine ring itself is a common feature in many bioactive molecules and approved drugs, valued for its favorable physicochemical and metabolic properties. atamankimya.com
Preparation of Heterocyclic Scaffolds
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, and this compound provides a valuable scaffold for this purpose. researchgate.net Heterocycles are integral components of numerous natural products, pharmaceuticals, and dyes. researchgate.net The amine functionalities in this compound can participate in cyclization reactions to form a variety of heterocyclic rings. For example, morpholine derivatives are used as building blocks in the preparation of the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. atamankimya.com Research has demonstrated the synthesis of new morpholine derivatives through reactions that build upon the morpholine core, leading to the formation of triazole and triazoline rings. researchgate.net These strategies showcase the versatility of the morpholine unit, which is a key component of this compound, in constructing diverse heterocyclic frameworks. researchgate.netrsc.org
Formation of Compound Libraries for Chemical Screening
The creation of compound libraries is a critical step in the drug discovery process, allowing for the high-throughput screening of molecules for potential therapeutic activity. The structural attributes of this compound make it an ideal starting point for generating such libraries. Its core can be readily functionalized at multiple points, leading to a diverse set of analogues. For example, the aniline nitrogen can be acylated, alkylated, or used in coupling reactions, while the aromatic ring can undergo electrophilic substitution. This allows for the systematic modification of the molecule's properties, which is essential for exploring structure-activity relationships. ontosight.ai The synthesis of a series of 1,2,4-triazole (B32235) derivatives from a morpholine-containing precursor illustrates how a single core structure can be expanded into a library of related compounds. researchgate.net
Role in Catalysis and Ligand Design
Beyond its use as a structural component, this compound and its derivatives play a crucial role in the development of catalysts and ligands for transition-metal-mediated reactions. The nitrogen atoms in the molecule can coordinate to metal centers, influencing the reactivity and selectivity of catalytic processes.
Use as Ligands for Metal-Mediated Transformations
The nitrogen atoms in this compound can act as donor atoms, making it and its derivatives suitable for use as ligands in coordination chemistry. These ligands can stabilize and modulate the reactivity of transition metal catalysts. For instance, P,N-ligands incorporating a morpholine fragment have been shown to be effective in various palladium- and gold-catalyzed reactions. researchgate.net The electronic and steric properties of the morpholine moiety can be fine-tuned to optimize catalytic performance. researchgate.net Copper(II) complexes with Schiff base ligands derived from morpholine have also been synthesized and characterized, demonstrating the coordinating ability of the morpholine nitrogen. mdpi.com
Applications in Cross-Coupling Reactions (e.g., Heck Coupling with Tellurated Ligands)
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the Heck reaction is a prominent example. mdpi.comwikipedia.org Palladium catalysts are central to these transformations, and the design of effective ligands is critical for their success. mdpi.com While direct evidence for the use of this compound itself in Heck coupling with tellurated ligands is not prevalent in the provided results, the principles of ligand design in such reactions are well-established. Palladium(II) complexes with organochalcogen ligands, including those containing tellurium, have been investigated as catalysts for Heck and Suzuki-Miyaura coupling reactions. researchgate.net These ligands can enhance the stability and activity of the palladium catalyst. researchgate.net The nitrogen donor atoms in morpholine-containing ligands can play a supportive role in stabilizing the metal center and facilitating the catalytic cycle. researchgate.net The Heck reaction itself is a palladium-catalyzed process involving the reaction of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org The efficiency of this reaction is often dependent on the nature of the ligands coordinated to the palladium center. organic-chemistry.org
Advanced Materials Science Applications (General Focus on Chemical Functionality)
The unique molecular structure of this compound, which combines an aromatic aniline head with a flexible and functional morpholinoethyl tail, makes it a valuable component in the design of advanced materials. Its utility stems from the distinct chemical properties of its constituent parts: the reactive aniline moiety, which is a well-established precursor for electroactive polymers, and the morpholine ring, which imparts solubility, thermal stability, and potential for metal ion coordination.
Integration into Polymer Architectures
The aniline portion of this compound allows it to serve as a monomer for the synthesis of substituted polyanilines (PANIs). Polyaniline is one of the most studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. nih.gov The introduction of the N-morpholinoethyl substituent provides a strategic avenue to modify the final polymer's properties.
Conductive composites have been synthesized by the chemical polymerization of related N-substituted anilines, such as N-ethyl aniline and 2-ethyl aniline, in the presence of inorganic materials like talc. bibliotekanauki.plresearchgate.net These studies demonstrate that the resulting polymers, such as poly(N-ethylaniline) (PNEAn), can form conductive materials with enhanced thermal stability compared to the pure polymer. bibliotekanauki.plresearchgate.netresearchgate.net Similarly, incorporating this compound into a polymer backbone is anticipated to yield materials with tailored characteristics. The morpholine group, known for its hydrophilicity and ability to form complexes, can improve the processability of the resulting polymer in various solvents and introduce stimuli-responsive behavior, such as pH sensitivity. smolecule.com
Table 1: Potential Properties Imparted by the Morpholinoethyl Group in Polymer Architectures
| Property | Influence of the N-[2-(morpholin-4-yl)ethyl] Group |
| Solubility | The polar morpholine ring can enhance solubility in a wider range of organic solvents and potentially aqueous media, improving processability. |
| Thermal Stability | The incorporation of bulky, stable heterocyclic groups like morpholine can increase the thermal stability of the polymer chain, as seen in related composites. bibliotekanauki.plresearchgate.net |
| Ion-Binding | The nitrogen and oxygen atoms of the morpholine ring can act as coordination sites for metal ions, creating polymers suitable for applications in sensing or ion extraction. smolecule.com |
| Adhesion | The polar nature of the morpholine moiety can improve the adhesive properties of the polymer to various substrates for coatings and composites. |
| Conductivity | While the N-substituent can affect charge transport along the polymer backbone, it allows for fine-tuning of the final material's electronic properties. |
Precursors for Electronic Materials (e.g., COF monomers)
This compound is identified as a monomer for the construction of Covalent Organic Frameworks (COFs). bldpharm.combldpharm.com COFs are a class of crystalline porous materials built from organic monomers linked by strong covalent bonds. Their ordered structures and high surface areas make them promising candidates for applications in electronics, gas storage, and catalysis.
The suitability of this compound as a COF monomer stems from its structure:
Reactive Sites: The aniline nitrogen provides a reactive site for condensation reactions that form the framework's linkages.
Structural Directorate: The aromatic ring acts as a rigid building block, essential for creating a stable and porous framework.
Functionality: The morpholinoethyl group extends into the pores of the COF, functionalizing the internal surface. This can be used to trap specific molecules, catalyze reactions, or alter the electronic properties of the framework.
The synthesis of conductive polymers from aniline and its derivatives is a foundational concept in electronic materials. nih.gov By using this compound as a building block, it is possible to design COFs with intrinsic conductivity or to create materials where the electronic properties can be modulated by the guest molecules interacting with the morpholine groups.
Components in Optical Materials and Coatings
The this compound structure is relevant to the development of specialized optical materials and functional coatings. bldpharm.combldpharm.com The morpholine heterocycle is a component found in compounds used as optical brighteners, which absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, making materials appear whiter. atamankimya.com
Furthermore, the N-alkylaniline core is a common feature in various dyes. For instance, azo dyes based on N-benzyl-N-ethyl-aniline have been shown to possess favorable optical response characteristics. journalijar.com The incorporation of the this compound moiety into larger chromophoric systems can be used to tune the absorption and emission wavelengths, as well as other photophysical properties.
In the context of coatings, the morpholine group can enhance performance. Morpholine itself is used as a corrosion inhibitor in steam boiler systems and as an emulsifier in the formulation of waxes and polishes. atamankimya.com A coating formulated with a polymer derived from this compound could exhibit improved adhesion, corrosion resistance, and specific optical properties like controlled refractive index or UV-blocking capabilities.
Strategic Importance in Interdisciplinary Chemical Research
Beyond its direct applications in materials, this compound serves as a versatile molecular tool that bridges different areas of chemical research, from fundamental mechanistic investigations to the creation of new synthetic pathways.
Probe Molecules for Mechanistic Studies
A probe molecule is a compound used to investigate biological or chemical systems. The distinct functionalities within this compound make it a candidate for such roles. The morpholine group, for example, has been utilized as a lysosome-targeting agent in biomedical research, demonstrating its ability to direct molecules to specific subcellular compartments.
This targeting ability, combined with the aniline core, allows for the design of probes to study various processes:
Enzyme Inhibition: The molecule could be used to probe the active sites of enzymes that process aniline or related substrates.
Reaction Mechanisms: The reactivity of the secondary amine of the aniline group can be compared to the tertiary amine of the morpholine ring within the same molecule, providing insights into reaction selectivity.
Fluorescent Labeling: While not intrinsically fluorescent, the aniline group can be readily diazotized and coupled to fluorophores. The resulting molecule could then be used to track the distribution and interactions of the morpholinoethyl moiety within a system, analogous to the development of Safirinium-based fluorescent probes for "click" chemistry. mdpi.com
Development of Novel Synthetic Methodologies
This compound and its structural motifs are valuable in the development of new synthetic reactions and strategies. The presence of multiple reactive sites—the aromatic ring, the secondary amine, and the tertiary amine—allows it to be used as a test substrate for new chemical transformations.
Research and patent literature highlight the utility of its core structure in synthesis:
Building Block for Complex Molecules: The morpholine group is a widely used building block in medicinal chemistry for its favorable metabolic properties and facile introduction. atamankimya.com For example, morpholine-functionalized 1,3,5-triazine (B166579) derivatives with potential anticancer activity have been synthesized using a morpholinylated intermediate. mdpi.com
Intermediate in Multi-step Synthesis: A Russian patent describes a method for producing N-[2-(morpholin-4-yl)ethyl]-4-chlorobenzamide, a related structure, through the ring-opening of a dihydro-1,3-oxazole with morpholine. google.com This demonstrates the role of the N-(2-morpholinoethyl)amine fragment in constructing amide bonds via novel routes.
Exploration of C-N Bond Formation: The compound is an ideal substrate for developing and optimizing reactions that form carbon-nitrogen bonds, such as Buchwald-Hartwig amination or reductive amination, which are fundamental processes in pharmaceutical and materials synthesis.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes with Enhanced Efficiency
The development of more efficient and sustainable methods for synthesizing N-[2-(morpholin-4-yl)ethyl]aniline and its derivatives is a primary area of future research. Traditional methods often involve multi-step processes that can be time-consuming and generate significant waste. Modern synthetic strategies are focusing on improving yield, reducing reaction times, and utilizing greener technologies.
One promising approach is the use of microwave-assisted synthesis, which has been shown to efficiently facilitate the coupling of morpholine (B109124) derivatives with halogenated aniline (B41778) precursors at temperatures between 80–100°C for 1-2 hours. Another area of exploration is the development of novel catalytic systems. For instance, cation exchange resins have been successfully used in the hydroamination of vinylpyridines with various amines, a method that could be adapted for the synthesis of this compound. acs.org
Future research will likely focus on one-pot syntheses and the use of more environmentally benign solvents and catalysts to further streamline the production of this important molecule.
Advanced Mechanistic Investigations into Complex Reactions
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The interplay between the aniline and morpholine moieties can lead to complex reaction pathways that are not yet fully understood.
Advanced computational and experimental techniques are being employed to elucidate these mechanisms. For example, Density Functional Theory (DFT) calculations are being used to model transition states and predict reaction outcomes, as demonstrated in studies on the ortho-selective C-H olefination of tertiary anilines. acs.org Such studies have revealed the importance of noncovalent interactions, such as hydrogen bonding, in directing the regioselectivity of these reactions. acs.org
Future investigations will likely involve in-situ reaction monitoring using techniques like FlowIR to gain real-time insights into reaction kinetics and intermediate formation. thieme-connect.de This will enable chemists to fine-tune reaction conditions for improved selectivity and efficiency.
Design and Synthesis of this compound Derivatives with Tunable Reactivity
The ability to fine-tune the reactivity of this compound through the strategic introduction of different functional groups is a key area of ongoing research. By modifying the electronic and steric properties of the molecule, its behavior in chemical reactions can be precisely controlled.
For example, the introduction of electron-withdrawing or electron-donating groups on the aniline ring can significantly impact its nucleophilicity and susceptibility to electrophilic aromatic substitution. Similarly, modifications to the morpholine ring can alter the compound's solubility and its ability to coordinate with metal centers.
The table below illustrates how different substituents could potentially modulate the properties of this compound derivatives.
| Substituent on Aniline Ring | Predicted Effect on Reactivity | Potential Application |
| Nitro (-NO2) | Decreased nucleophilicity | Intermediate for further functionalization |
| Methoxy (-OCH3) | Increased nucleophilicity | Enhanced reactivity in coupling reactions |
| Halogen (-Cl, -Br) | Ortho/para directing, altered reactivity | Precursor for cross-coupling reactions |
The design and synthesis of such derivatives are crucial for expanding the utility of the core this compound scaffold in areas like medicinal chemistry and materials science. tandfonline.com
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry represents a significant trend in modern organic synthesis. mdpi.com This approach offers numerous advantages, including improved safety, better process control, and the potential for seamless integration of multiple reaction steps. mdpi.com
This compound and its derivatives are well-suited for synthesis using flow chemistry techniques. The use of packed-bed reactors containing immobilized reagents or catalysts can streamline multi-step sequences, eliminating the need for tedious workup and purification procedures between steps. thieme-connect.de
Future research in this area will focus on developing fully automated synthesis platforms for the on-demand production of a library of this compound derivatives. This will involve the integration of real-time analytics and feedback loops to optimize reaction conditions and ensure high purity of the final products. mdpi.com
Synergistic Applications in Catalysis and Materials Chemistry
The unique structural features of this compound make it an attractive candidate for applications in catalysis and materials science. The nitrogen atoms in the aniline and morpholine rings can act as ligands, coordinating with metal centers to form catalytically active complexes.
For instance, derivatives of this compound could be employed in synergistic catalysis, where two or more catalysts work in concert to achieve a chemical transformation that is not possible with a single catalyst. rsc.orgnih.gov This approach has the potential to unlock novel and highly efficient reactions. rsc.org
In materials science, the incorporation of the this compound moiety into polymer backbones or as a component of organic functional materials is an emerging area of research. researchgate.net The morpholine group can enhance the solubility and processability of these materials, while the aniline unit can be used to tune their electronic and optical properties. For example, aniline derivatives are key components in the synthesis of azo dyes and other chromophoric materials. researchgate.net
Future work will likely explore the development of novel polymers and functional materials based on this compound for applications in areas such as organic electronics, sensing, and drug delivery.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(morpholin-4-yl)ethyl]aniline, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting aniline derivatives with morpholine-containing alkyl halides or alcohols under basic conditions. Catalysts like palladium or copper may enhance coupling efficiency. Key parameters include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios of reactants. Purification often involves column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify proton environments and confirm morpholine-ethyl-aniline connectivity. Aromatic protons appear at δ 6.5–7.5 ppm, while morpholine protons resonate at δ 2.5–3.5 ppm .
- HRMS : Validates molecular weight (e.g., m/z 206.28 for CHNO) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles, critical for confirming stereochemistry and intermolecular interactions .
Q. How can researchers assess the compound's stability under varying storage conditions?
- Methodological Answer : Stability studies should monitor degradation via HPLC or TLC under stressors:
- Temperature : Store at –20°C under inert gas (N) to prevent oxidation.
- Light : Use amber vials to avoid photodegradation of the aniline moiety.
- Humidity : Desiccants (silica gel) mitigate hydrolysis of the morpholine ring .
Advanced Research Questions
Q. What mechanistic insights explain the compound's potential anticancer activity, and how can binding affinities be quantified?
- Methodological Answer :
- In Vitro Assays : Use MTT or apoptosis assays on cancer cell lines (e.g., HeLa or MCF-7) to measure IC values. Compare with structurally similar phenylmorpholines to identify substituent effects .
- Computational Docking : Tools like AutoDock Vina model interactions with kinases (e.g., PI3K or mTOR). Binding energy calculations (<–8 kcal/mol) suggest strong inhibition potential .
Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Replicate syntheses using alternative routes (e.g., Buchwald-Hartwig vs. Ullmann coupling) and compare yields.
- Advanced NMR : 2D techniques (COSY, HSQC) clarify overlapping signals in crowded spectra.
- Crystallographic Refinement : SHELXD/SHELXE pipelines confirm structural assignments when NMR data are ambiguous .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?
- Methodological Answer :
- Directing Groups : The morpholine ring’s electron-donating nature directs electrophiles (e.g., NO) to para positions on the aniline. Use Lewis acids (AlCl) to enhance selectivity.
- Solvent Effects : Polar aprotic solvents (DCE) stabilize transition states for meta/para products. Kinetic vs. thermodynamic control is assessed via time-resolved FTIR .
Q. How do computational methods like DFT or MD simulations predict the compound's reactivity and solvation dynamics?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software computes frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics : GROMACS simulates solvation shells in water/DMSO, correlating with experimental solubility data .
Comparative and Ethical Considerations
Q. How does the bioactivity of this compound differ from its fluorinated analogs (e.g., 2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline)?
- Methodological Answer : Fluorination alters electronic density and metabolic stability.
- SAR Studies : Compare log P values (HPLC-derived) to assess hydrophobicity.
- CYP450 Metabolism : Liver microsome assays quantify oxidative degradation rates. Fluorinated analogs typically show longer half-lives .
Q. What protocols ensure ethical compliance when handling this compound in preclinical studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
